Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride
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Overview
Description
Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride is a complex organic compound that belongs to the quinolinium family. This compound is characterized by its unique structure, which includes a quinolinium core substituted with a pyrimidinylidene moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride typically involves multi-step organic reactions. One common method includes the condensation of 3,6-dimethyl-2-phenyl-4(3H)-pyrimidinone with an appropriate quinolinium salt under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium oxides.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinolinium derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction can produce dihydroquinolinium derivatives.
Scientific Research Applications
Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its unique chromophoric properties.
Mechanism of Action
The mechanism of action of Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride involves interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Pyrimidine: Shares the pyrimidinylidene moiety but lacks the quinolinium core.
Phenylpyrimidine: Contains both phenyl and pyrimidine groups but differs in overall structure.
Uniqueness
Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride is unique due to its combination of a quinolinium core with a pyrimidinylidene moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
550-15-2 |
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Molecular Formula |
C24H24ClN3 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(2E)-2-[(3,6-dimethyl-2-phenylpyrimidin-3-ium-4-yl)methylidene]-1-ethylquinoline;chloride |
InChI |
InChI=1S/C24H24N3.ClH/c1-4-27-21(15-14-19-10-8-9-13-23(19)27)17-22-16-18(2)25-24(26(22)3)20-11-6-5-7-12-20;/h5-17H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IGQBMVUAVTYSTO-UHFFFAOYSA-M |
SMILES |
CCN1C(=CC2=[N+](C(=NC(=C2)C)C3=CC=CC=C3)C)C=CC4=CC=CC=C41.[Cl-] |
Isomeric SMILES |
CCN1/C(=C/C2=[N+](C(=NC(=C2)C)C3=CC=CC=C3)C)/C=CC4=CC=CC=C41.[Cl-] |
Canonical SMILES |
CCN1C(=CC2=[N+](C(=NC(=C2)C)C3=CC=CC=C3)C)C=CC4=CC=CC=C41.[Cl-] |
Synonyms |
1-ethyl-2-((1,4-dimethyl-2-phenyl-6-pyrimidinylidene)methyl)quinolinium chloride cyanine 863 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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